(S)-Phenyl(M-tolyl)methanamine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-Phenyl(M-tolyl)methanamine can be synthesized through several methods. One common approach involves the reductive amination of acetophenone with methylamine, followed by chiral resolution to obtain the (S)-enantiomer. Another method involves the asymmetric hydrogenation of imines derived from acetophenone and methylamine using chiral catalysts .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize chiral catalysts to ensure high enantioselectivity and yield. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
(S)-Phenyl(M-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and sulfonyl chlorides (TsCl) are used under basic conditions
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of halogen or sulfonyl groups onto the aromatic ring
Scientific Research Applications
(S)-Phenyl(M-tolyl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a ligand in asymmetric catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-Phenyl(M-tolyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a chiral ligand, forming complexes with metal ions and facilitating asymmetric catalysis. Additionally, it can interact with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
®-Phenyl(M-tolyl)methanamine: The enantiomer of (S)-Phenyl(M-tolyl)methanamine, with similar chemical properties but different biological activities.
Phenyl(m-tolyl)methanol: An alcohol derivative with different reactivity and applications.
Methylphenylamine: A simpler amine with a single phenyl group, lacking the additional methyl group on the aromatic ring
Uniqueness
This compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to form enantiomerically pure compounds makes it valuable in pharmaceutical and chemical research .
Properties
Molecular Formula |
C14H15N |
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Molecular Weight |
197.27 g/mol |
IUPAC Name |
(S)-(3-methylphenyl)-phenylmethanamine |
InChI |
InChI=1S/C14H15N/c1-11-6-5-9-13(10-11)14(15)12-7-3-2-4-8-12/h2-10,14H,15H2,1H3/t14-/m0/s1 |
InChI Key |
OLWWNHQOJUELFD-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](C2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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